molecular formula C15H14BrClN2O3S B4753417 N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4753417
M. Wt: 417.7 g/mol
InChI Key: XXKPBXPMTBEOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This molecule was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 is a multi-targeted kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects on cancer cells. It inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis and tumor growth. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying cancer cell signaling pathways. It has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety.
However, there are also some limitations to the use of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 in lab experiments. It is a relatively expensive compound, which may limit its use in some labs. It also has some off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the development of more potent and selective kinase inhibitors that can overcome the limitations of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006. Additionally, there is a need for more research on the long-term effects of N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 treatment, particularly in terms of its impact on patient survival and quality of life.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O3S/c1-19(23(2,21)22)12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKPBXPMTBEOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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